5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine
CAS No.: 1522881-93-1
Cat. No.: VC18042616
Molecular Formula: C7H8N6
Molecular Weight: 176.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1522881-93-1 |
|---|---|
| Molecular Formula | C7H8N6 |
| Molecular Weight | 176.18 g/mol |
| IUPAC Name | 5-methyl-1-pyrimidin-2-yl-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C7H8N6/c1-5-11-6(8)12-13(5)7-9-3-2-4-10-7/h2-4H,1H3,(H2,8,12) |
| Standard InChI Key | MWTGHVCGODRVHD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NN1C2=NC=CC=N2)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Tautomerism
The compound features a 1,2,4-triazole ring substituted at position 1 with a pyrimidin-2-yl group and at position 3 with an amine moiety. The 5-methyl group on the triazole ring introduces steric and electronic modifications that influence reactivity . Crystallographic studies of analogous triazole derivatives reveal planar configurations, with bond lengths such as C1–N3 (1.335 Å) and C2–N2 (1.315 Å) indicative of aromatic stabilization . Tautomerism is possible, but X-ray diffraction data for related structures confirm the predominant form places the hydrogen on N1 of the triazole ring .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈N₆ | |
| Molecular Weight | 176.18 g/mol | |
| SMILES | CC1=NC(=NN1C2=NC=CC=N2)N | |
| InChI Key | MWTGHVCGODRVHD-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Routes
The primary synthesis involves condensing 5-methyl-1H-1,2,4-triazole with pyrimidine derivatives under optimized conditions. VulcanChem reports yields exceeding 70% using high-purity starting materials and controlled temperatures. Alternative methods, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly employed for triazole synthesis, may also be applicable but remain unexplored for this specific compound .
Reaction Pathways
The triazole core participates in nucleophilic substitutions and cycloadditions. For instance, the amine group at position 3 can undergo acylation or sulfonation, while the pyrimidine ring enables electrophilic aromatic substitutions . Solvent polarity and temperature critically influence reaction outcomes; polar aprotic solvents like DMSO enhance nucleophilicity, whereas protic solvents may stabilize intermediates .
Crystallographic and Spectroscopic Insights
X-ray Diffraction Analysis
Although direct crystallographic data for 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine is unavailable, studies on analogous structures (e.g., 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine) reveal monoclinic crystal systems with unit cell parameters a = 8.121 Å, b = 13.283 Å, and c = 11.026 Å . Hydrogen bonding between the triazole NH and pyrimidine N atoms contributes to lattice stability .
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry predicts CCS values for adducts, aiding in mass spectrometry identification:
Table 2: Predicted CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 177.08832 | 135.4 |
| [M+Na]+ | 199.07026 | 148.6 |
| [M+NH4]+ | 194.11486 | 141.9 |
Computational and Theoretical Studies
Density functional theory (DFT) calculations on related compounds reveal frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), correlating with chemical stability . Electrophilicity indices (ω ≈ 1.8 eV) suggest moderate reactivity, aligning with experimental observations of selective substitutions .
Applications in Drug Development
Prodrug Design
Nitro-triazoles, like pretomanid, demonstrate the feasibility of bioreducible prodrugs . The 3-nitro group in 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine could be reduced in hypoxic tumor microenvironments, releasing cytotoxic radicals .
Combination Therapies
Hybridization with sulfonamides or quinones may enhance antifungal and antimalarial efficacy, as seen in naphthoquinone-triazole conjugates (IC₅₀ = 0.8 µM against Plasmodium falciparum) .
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